molecular formula C15H22BClO2 B6304454 2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2121511-69-9

2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6304454
CAS No.: 2121511-69-9
M. Wt: 280.6 g/mol
InChI Key: YCOKHZHJURWXMG-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its unique structure allows it to act as a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3-isopropylphenylboronic acid with a suitable reagent under controlled conditions. One common method is the reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound is produced using similar methods but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to enhance efficiency and scalability. The choice of solvent, temperature, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is known to undergo several types of reactions, including:

  • Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst.

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, which can be useful in further synthetic applications.

  • Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, base (e.g., potassium acetate), and solvents such as toluene or water.

  • Oxidation: Common oxidizing agents include hydrogen peroxide or metal-based oxidants.

  • Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols, and solvents like DMF or DMSO.

Major Products Formed:

  • Suzuki-Miyaura Cross-Coupling: Biaryl compounds or styrenes.

  • Oxidation: Various oxidized derivatives, including phenols or quinones.

  • Substitution Reactions: Amides, esters, or thioethers.

Scientific Research Applications

2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

  • Chemistry: It is extensively used in cross-coupling reactions to synthesize complex organic molecules, including pharmaceuticals and materials.

  • Biology: The compound can be used to modify biological molecules, such as proteins or nucleic acids, for research purposes.

  • Medicine: It serves as a precursor in the synthesis of drug candidates and active pharmaceutical ingredients.

  • Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism by which 2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then reacts with an aryl or vinyl halide to form the desired biaryl or styrene product. The molecular targets and pathways involved are primarily related to the formation of carbon-carbon bonds.

Comparison with Similar Compounds

2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features, such as the presence of the isopropyl group and the tetramethyl-1,3,2-dioxaborolane moiety. Similar compounds include other boronic acids and their derivatives, such as phenylboronic acid and 3-formylphenylboronic acid. These compounds share the ability to participate in cross-coupling reactions but differ in their reactivity and applications based on their substituents and functional groups.

Properties

IUPAC Name

2-(4-chloro-3-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BClO2/c1-10(2)12-9-11(7-8-13(12)17)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOKHZHJURWXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701137475
Record name 1,3,2-Dioxaborolane, 2-[4-chloro-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121511-69-9
Record name 1,3,2-Dioxaborolane, 2-[4-chloro-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[4-chloro-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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